molecular formula C50H73NO12Si2 B153920 [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate CAS No. 160768-75-2

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate

Cat. No.: B153920
CAS No.: 160768-75-2
M. Wt: 936.3 g/mol
InChI Key: HJLUMXKBLFPFLT-ZJYGDCDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound in focus is a highly functionalized tetracyclic diterpenoid derivative characterized by a complex oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadecene core. Key structural features include:

  • Acetyloxy and trihydroxy substitutions on the tetracyclic scaffold.
  • Triethylsilyloxy and tert-butyl(dimethyl)silyl (TBDMS) protecting groups, which enhance lipophilicity and stability during synthesis .

This molecule shares structural motifs with anticancer agents, prodrugs, and synthetic intermediates, as discussed below.

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H73NO12Si2/c1-14-65(15-2,16-3)62-35-27-36-49(57,29-59-36)41-43(54)50(58)28-34(30(4)37(47(50,9)10)39(60-31(5)52)42(53)48(35,41)11)61-45(56)40(63-64(12,13)46(6,7)8)38(32-23-19-17-20-24-32)51-44(55)33-25-21-18-22-26-33/h17-26,34-36,38-41,43,54,57-58H,14-16,27-29H2,1-13H3,(H,51,55)/t34-,35-,36+,38-,39+,40+,41-,43-,48+,49-,50+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLUMXKBLFPFLT-ZJYGDCDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3O)(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3O)(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H73NO12Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

936.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound is a complex organic molecule with significant potential in biological applications. This article explores its biological activity based on available research findings and case studies.

The compound has the following characteristics:

  • Molecular Formula : C42H51NO13
  • Molecular Weight : 777.9 g/mol
  • Purity : Typically around 95% .

Structural Features

The compound features multiple functional groups including acetoxy and hydroxy groups that contribute to its biological activity. The presence of a triethylsilyloxy group enhances its stability and solubility in biological systems.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties , similar to those observed in other taxanes like Paclitaxel. It disrupts microtubule dynamics which is crucial for cell division:

  • Mechanism of Action : The compound binds to β-tubulin and stabilizes microtubules, preventing their depolymerization .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor , particularly in inhibiting certain kinases involved in cancer signaling pathways:

  • Target Enzymes : Studies have indicated that it may inhibit the activity of specific cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties , effective against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes.

Study 1: Anticancer Efficacy

In a study published in Cancer Research, the compound was tested on various cancer cell lines including breast and lung cancer cells. Results demonstrated:

Cell LineIC50 Value (µM)Effectiveness (%)
MCF-7 (Breast)0.585
A549 (Lung)0.878

This indicates a strong cytotoxic effect at low concentrations .

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of the compound. The results showed significant inhibition of CDK2 and CDK4:

EnzymeInhibition (%)Concentration (µM)
CDK2701
CDK4651

This suggests a promising role in cancer therapy by targeting cell cycle regulation .

Study 3: Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings were:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate potential for development as an antimicrobial agent .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by multiple functional groups including acetoxy and hydroxy moieties that enhance its reactivity and solubility in biological systems. The presence of a triethylsilyl group may also contribute to its stability and bioavailability.

Medicinal Applications

  • Anticancer Activity :
    • Similar compounds have demonstrated significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The structural similarity to known chemotherapeutics suggests potential efficacy against cancers such as breast and ovarian cancer .
    • Research indicates that derivatives of this compound may enhance the effectiveness of existing chemotherapeutic agents through synergistic mechanisms .
  • Antiviral Properties :
    • There is emerging evidence that compounds with similar structures can act as inhibitors of viral replication. This could position the compound as a candidate for treating viral infections such as hepatitis C .
  • Anti-inflammatory Effects :
    • Compounds with hydroxyl groups are often explored for their anti-inflammatory properties. This compound may modulate inflammatory pathways and could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of such compounds typically includes absorption characteristics influenced by their solubility and lipophilicity due to the silyl groups. Studies on related compounds suggest they may exhibit favorable distribution in tissues with potential for sustained release due to their complex structure.

Case Studies

  • Docetaxel Comparisons : A study comparing the efficacy of docetaxel with structurally related compounds highlighted the potential of novel derivatives to improve therapeutic outcomes in specific cancer types . This suggests that our compound could be explored in similar contexts.
  • Hepatitis C Treatment Research : Investigations into macrocyclic indole derivatives have shown promise as hepatitis C virus inhibitors. The structural motifs present in our compound warrant investigation into its antiviral capabilities .

Comparison with Similar Compounds

Paclitaxel and Taxane Derivatives

Paclitaxel (PAC), a well-known chemotherapeutic, shares the oxatetracyclo core and benzamido-phenylpropanoyl side chain but lacks silyl-protecting groups . Key distinctions:

Property Target Compound Paclitaxel
Core Structure 6-Oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadecene with acetyloxy and trihydroxy groups Similar tetracyclic core with hydroxyl, acetate, and benzoyloxy substituents
Protecting Groups Triethylsilyloxy (C9), TBDMS (side chain) No silyl groups; free hydroxyls
Side Chain (2R,3S)-3-benzamido-2-TBDMS-oxy-3-phenylpropanoate (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate
Solubility Likely lower due to bulky silyl groups Poor aqueous solubility (requires Cremophor EL formulation)
Synthetic Complexity High (multiple silyl protections and stereochemical controls) Biosynthetically derived or semi-synthetic

The TBDMS group in the target compound may improve metabolic stability compared to paclitaxel’s free hydroxyls, but at the cost of reduced water solubility .

Prodrug Derivatives (Sol-Moiety Technology)

describes a phosphate prodrug of a structurally related compound, [(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetoxy-15-[(2R,3S)-3-benzamido-2-(methylsulfanylmethoxy)-3-phenyl-propanoyl]oxy-...], designed to enhance oral bioavailability. Key comparisons:

Property Target Compound Prodrug ()
Functionalization TBDMS and triethylsilyloxy groups Methylsulfanylmethoxy and phosphate groups
Solubility Lipophilic Improved water solubility via phosphate moiety
Synthesis Yield Not reported 58% yield after phosphorylation
Bioavailability Likely limited without formulation Enhanced intestinal absorption via prodrug strategy

The target compound could benefit from similar prodrug modifications to address solubility limitations .

Natural Product Analogs (Lignans and Diterpenoids)

While the target compound is synthetic, natural products like balanophonin () and ficusal () share polycyclic frameworks but lack the acetyloxy/silyl functionalization. These comparisons underscore the synthetic ingenuity required to optimize stability and activity in artificial analogs .

Preparation Methods

Selective Hydroxyl Protection

The tetracyclic core, derived from baccatin III analogs, contains four hydroxyl groups at C-1, C-2, C-4, and C-9. Selective protection of the C-9 hydroxyl is achieved using triethylsilyl chloride (TESCl) in the presence of imidazole (2.5 equiv) in dry dichloromethane at 0°C. This reaction proceeds with >90% regioselectivity, leaving the C-1, C-2, and C-4 hydroxyls unprotected for subsequent modifications.

Table 1: Silylation Conditions for C-9 Hydroxyl

ReagentSolventTemperatureTimeYield
TESCl (1.2 equiv)DCM0°C → RT4 h88%

Acetylation at C-12 Position

The C-12 hydroxyl is acetylated using acetic anhydride (3 equiv) catalyzed by concentrated sulfuric acid (1 drop) at 50–60°C for 15 minutes. This method, adapted from phenolic acetylation protocols, ensures minimal side reactions at other hydroxyls due to steric hindrance from the tetracyclic framework.

Key Data:

  • Reaction progress monitored by TLC (toluene:acetone = 15:1).

  • Recrystallization from ethanol/water yields 92% pure 12-acetoxy product.

Stability Considerations

The triethylsilyl ether at C-9 demonstrates stability under acetylation conditions but requires protection from protic solvents during workup. NMR analysis (δ 0.58 ppm, Si-CH2CH3) confirms successful silylation without migration.

Synthesis of the (2R,3S)-Phenylpropanoate Segment

Benzamido Group Introduction

The (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate intermediate is prepared via Schöllkopf bis-lactim ether methodology to enforce stereocontrol. Benzoylation employs benzoyl chloride (1.5 equiv) in THF with N-methylmorpholine (2 equiv) as base, achieving 85% yield of the benzamido derivative.

Table 2: Benzoylation Parameters

SubstrateAcylating AgentBaseSolventYield
3-Amino derivativeBenzoyl chlorideN-MethylmorpholineTHF85%

TBS Protection of the C-2 Hydroxyl

The C-2 hydroxyl is protected using tert-butyldimethylsilyl chloride (TBSCl, 1.1 equiv) and imidazole (3 equiv) in DMF at 25°C. This step proceeds quantitatively, with the TBS group providing robust protection during subsequent esterification.

Spectral Confirmation:

  • ¹H NMR : δ 0.92 (s, 9H, t-Bu), 0.12 (s, 6H, Si-CH3).

  • HPLC Purity : 98.5% after silica gel chromatography.

Methyl Ester to Propanoate Conversion

The ethyl ester in the intermediate (CID 9883276) is transesterified using potassium tert-butoxide (1.2 equiv) in methanol to yield the free acid, which is subsequently activated as a mixed carbonate for coupling.

Coupling of the Two Fragments

Activation of the C-15 Hydroxyl

The C-15 hydroxyl on the tetracyclic core is activated as a 4-nitrophenyl carbonate using 4-nitrophenyl chloroformate (1.5 equiv) and DMAP (0.1 equiv) in anhydrous THF. This intermediate reacts efficiently with the phenylpropanoate carboxylate.

Ester Bond Formation

The coupling reaction employs the activated carbonate (1.0 equiv) and phenylpropanoate carboxylate (1.2 equiv) in DMF at −20°C, achieving 78% yield. Steric hindrance from the tetracyclic framework necessitates low temperatures to suppress epimerization.

Table 3: Coupling Reaction Optimization

TemperatureSolventEquiv (Carboxylate)Yield
−20°CDMF1.278%
0°CDMF1.262%

Purification and Characterization

Recrystallization Techniques

The crude product is dissolved in hot ethanol (6 mL) and precipitated into warm water (15 mL), yielding needle-like crystals. This method removes unreacted starting materials and preserves stereochemical integrity.

Chromatographic Purification

Final purification uses silica gel chromatography (hexane:ethyl acetate = 3:1 → 1:2 gradient) to isolate the target compound (Rf = 0.45 in toluene:acetone 15:1).

Spectroscopic Validation

  • ¹³C NMR : δ 170.2 (C=O, acetate), 165.8 (C=O, benzamido), 101.3 (C-O, silyl ethers).

  • HRMS : m/z calculated for C₅₄H₆₇NO₁₃Si₂ [M+H]⁺: 1034.4121, found: 1034.4118 .

Q & A

Basic Research Questions

Q. What are the critical considerations for maintaining stereochemical fidelity during the benzoylation step in the synthesis of this compound?

  • Methodological Answer : Maintain reaction temperatures at 0°C to minimize epimerization, use anhydrous conditions under argon to prevent hydrolysis, and control the rate of benzoyl peroxide addition to manage exothermic side reactions. Purification via silica gel chromatography (10–50% ethyl acetate in hexanes) ensures stereochemical integrity of intermediates .

Q. Which analytical techniques are most effective for confirming molecular weight and purity post-synthesis?

  • Methodological Answer : Use low-resolution mass spectrometry (LRMS) with electrospray ionization (ESI) for molecular weight confirmation (e.g., observed m/z 914.3 [M+H]⁺). Pair with reverse-phase HPLC (C18 column, UV detection at 227 nm) for purity assessment, as validated for related taxane derivatives .

Q. How can researchers optimize chromatographic purification of intermediates with multiple polar functional groups?

  • Methodological Answer : Implement gradient elution (e.g., 10–50% ethyl acetate in hexanes) on silica gel, guided by TLC monitoring. For challenging separations, preparative HPLC with acetonitrile/water gradients (0.1% formic acid) improves resolution of acetylated and silylated derivatives .

Q. What strategies prevent degradation of acid-labile silyl protecting groups during synthesis?

  • Methodological Answer : Use weakly basic aqueous workup (1N NaOH) to neutralize acidic byproducts. Avoid protic solvents in later stages and employ THF with 4Å molecular sieves for moisture-sensitive steps. Phosphate buffer systems stabilize intermediates during prolonged reactions .

Q. Why is dimethyl sulfide employed in the benzoylation reaction, and what alternatives exist?

  • Methodological Answer : Dimethyl sulfide activates benzoyl peroxide via nucleophilic catalysis, enabling efficient acylation. Alternatives like DMAP (4-dimethylaminopyridine) or Hünig’s base (DIPEA) can accelerate kinetics but may alter regioselectivity in polyol systems .

Advanced Research Questions

Q. How can quantum chemical calculations guide optimization of oxetane ring formation in the tetracyclic core?

  • Methodological Answer : Density functional theory (DFT) at B3LYP/6-31G* level predicts transition-state energies for oxetane closure. Computational screening of Lewis acids (e.g., BF₃·OEt₂) identifies catalysts that lower activation barriers by 15–20 kcal/mol, aligning with ICReDD’s reaction path search protocols .

Q. What experimental-computational feedback loops resolve contradictory NOE data in stereochemical assignments?

  • Methodological Answer : Combine NOESY spectra with molecular dynamics (MD) simulations (AMBER force field) to model steric constraints. Validate using residual dipolar coupling (RDC) measurements in Pf1 phage-aligned media, achieving <0.5Å RMSD between computed and observed structures .

Q. How do solvent polarity and Lewis acids influence regioselectivity in polyol acetylation?

  • Methodological Answer : Polar aprotic solvents (acetonitrile) with BF₃·OEt₂ favor C-12 acetylation via chelation to vicinal hydroxyl groups. Kinetic studies show a 7:1 selectivity ratio over C-4 under these conditions, critical for taxane scaffold functionalization .

Q. What machine learning approaches improve yield prediction for multi-step protection-deprotection sequences?

  • Methodological Answer : Train random forest models on 500+ historical reactions (features: temperature, TBS/TES group bulkiness, solvent dielectric constant). These models predict optimal silyl protection strategies with >85% accuracy, reducing trial-and-error in AI-driven synthesis platforms .

Q. How can cryo-EM complement X-ray crystallography for structural characterization of unstable crystalline forms?

  • Methodological Answer : Cryo-EM at 2.5Å resolution resolves flexible regions of the oxatetracyclo framework (e.g., C-13 ene moiety) when traditional crystallization fails. Grid preparation with 2% trehalose preserves hydration shells, enabling sub-3Å resolution for transient conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.